molecular formula C9H6N2O3 B11771738 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B11771738
M. Wt: 190.16 g/mol
InChI Key: KPFCPYVACMZIEF-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 can yield the desired naphthyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce dihydro-naphthyridines .

Scientific Research Applications

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. Additionally, it may bind to DNA, interfering with replication and transcription, which is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-oxo-1H-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

KPFCPYVACMZIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=C2)C(=O)O

Origin of Product

United States

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